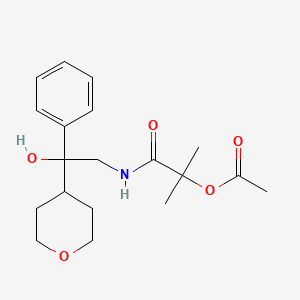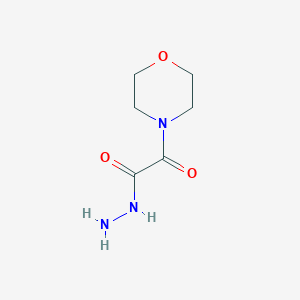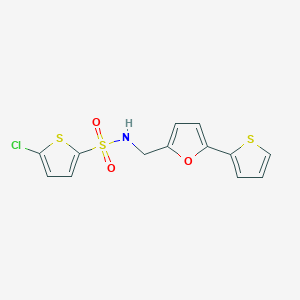
5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of an enaminone precursor with different nucleophiles and electrophiles. The resulting structure incorporates both thiophene and furan moieties. The substituents at position-2 of the thiophene ring significantly impact the compound’s biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned, its reactivity likely stems from the ambident nucleophilicity of enamines and electrophilicity of enones. The thiophene nucleus further contributes to its diverse pharmacological applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antitubercular Agent
This compound has been synthesized and evaluated for its potential as an antitubercular agent . It has shown promising results against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The design of novel derivatives of this compound could lead to the development of new medications to treat tuberculosis, especially in the face of multi-drug resistant strains of the bacterium.
Organic Semiconductor Applications
Thiophene derivatives, such as the one , are crucial in the field of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to conduct electricity while maintaining flexibility makes it an excellent candidate for use in flexible electronic devices.
Antimicrobial Activity
The thiophene moiety is known for its antimicrobial properties . Compounds containing thiophene have been tested and shown to inhibit the growth of various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This opens up possibilities for the compound to be used in the development of new antimicrobial agents.
Anti-Inflammatory Properties
Thiophene derivatives are also recognized for their anti-inflammatory effects . The compound could be modified to enhance its efficacy and selectivity as an anti-inflammatory drug, potentially leading to new treatments for chronic inflammatory diseases .
Cancer Research
In cancer research, thiophene derivatives have been investigated for their cytotoxic effects on cancer cells. The compound has the potential to be developed into a chemotherapeutic agent that could selectively target and kill cancer cells .
Catalysis
Thiophene compounds have been studied for their role in catalysis . They can act as catalysts in various chemical reactions, potentially improving the efficiency and selectivity of these processes . This application is particularly important in industrial chemistry, where catalysts are essential for the production of various chemicals.
Mecanismo De Acción
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s worth noting that thiophene and its derivatives are known to react easily with electrophiles due to the sulfur atom contributing two π electrons to the aromatic sextet .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of reactions, including electrophilic, nucleophilic, or radical substitutions .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Action Environment
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures .
Propiedades
IUPAC Name |
5-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S3/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-10(18-9)11-2-1-7-19-11/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZFANUOPUVZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2905101.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2905103.png)
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)
![N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2905106.png)
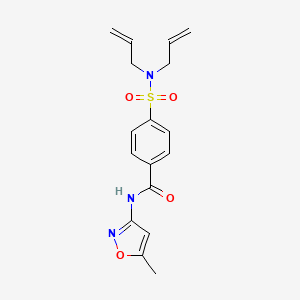
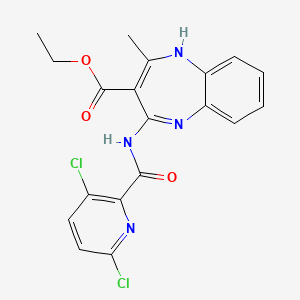

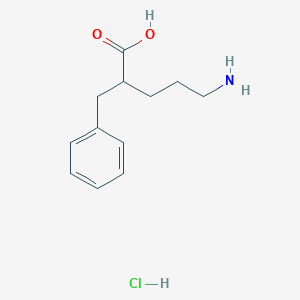
![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2905114.png)

